molecular formula C9H15Cl2N3S B1522948 2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride CAS No. 1269151-46-3

2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride

Cat. No. B1522948
CAS RN: 1269151-46-3
M. Wt: 268.21 g/mol
InChI Key: OHJVZUSMEUMLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride (abbreviated as 2-EA-2-PEt-dihydrochloride) is a synthetic organic compound that has been used in a variety of scientific research applications. It has been used as a tool to study the biochemical and physiological effects of compounds on cells, as well as to develop new drugs and treatments. This compound is a derivative of ethylamine and pyridine, and has a molecular weight of approximately 295.31 g/mol.

Scientific Research Applications

Catalysis in Polymerization

  • Ethylene Polymerization : Nickel dihalide complexes, utilizing ligands similar in structure to 2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride, demonstrated high catalytic activities in ethylene polymerization, producing branched polyethylenes with narrow polydispersity (Sun et al., 2012).

Chemosensors for Metal Ions

  • Metal Ion Detection : Ligands with structural similarities to 2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride were synthesized for detecting transition metal ions. They showed selectivity towards Cu2+ ions, changing color from orange to blue upon complexation (Gosavi-Mirkute et al., 2017).

Synthesis of Functionalized Compounds

  • Synthesis of Tetrahydropyridines : Organic phosphine-catalyzed reactions involving compounds structurally related to 2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride resulted in the synthesis of functionalized tetrahydropyridines (Zhu et al., 2003).
  • Synthesis of Pyrrolidinones : In a reaction involving arylamines and ethyl glyoxylate, compounds similar in structure to the chemical were used to synthesize functionalized 2-pyrrolidinones (Gao et al., 2013).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Ligands structurally related to 2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride were used to prepare cadmium(II) Schiff base complexes, which demonstrated corrosion inhibition properties on mild steel surfaces (Das et al., 2017).

Synthesis of Novel Compounds

  • Heterocyclic Compound Synthesis : The synthesis of heterocyclic compounds, such as 1,2,4-triazolo[1,5-c]pyrimidines, was achieved using compounds structurally related to 2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride (Wamhoff et al., 1993).

Molecular Structure Studies

  • Crystal and Molecular Structure Determination : The molecular and crystal structure of compounds structurally similar to 2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride were determined to explore their chemical properties (Percino et al., 2006).

Amplification of Antibiotics

  • Amplification of Phleomycin : Pyridinylpyrimidines with strongly basic side chains, structurally related to the chemical , showed potential as amplifiers of the antibiotic phleomycin against Escherichia coli (Brown & Cowden, 1982).

properties

IUPAC Name

2-(ethylamino)-2-pyridin-3-ylethanethioamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S.2ClH/c1-2-12-8(9(10)13)7-4-3-5-11-6-7;;/h3-6,8,12H,2H2,1H3,(H2,10,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJVZUSMEUMLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C1=CN=CC=C1)C(=S)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride
Reactant of Route 2
2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride
Reactant of Route 3
2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride
Reactant of Route 4
2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride
Reactant of Route 5
2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride
Reactant of Route 6
2-(Ethylamino)-2-(pyridin-3-yl)ethanethioamide dihydrochloride

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